molecular formula C14H19BF2O3 B8098998 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester CAS No. 2121512-38-5

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester

Cat. No.: B8098998
CAS No.: 2121512-38-5
M. Wt: 284.11 g/mol
InChI Key: GQZWHHMDIKMZSH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

    Starting Materials: 2,5-Difluoro-4-ethoxyphenylboronic acid, pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves:

    Continuous Flow Reactors: These reactors provide efficient mixing and heat transfer, essential for maintaining consistent reaction conditions.

    Automation: Automated systems ensure precise control over reagent addition and reaction times, leading to higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

    Protodeboronation: The boronic ester group can be removed under acidic conditions, yielding the corresponding hydrocarbon.

    Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling

      Catalyst: Palladium(0) or Palladium(II) complexes.

      Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

      Solvent: Toluene, ethanol, or a mixture of water and organic solvents.

      Temperature: 80-100°C.

  • Protodeboronation

      Reagent: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

      Solvent: Methanol or water.

      Temperature: Room temperature to 50°C.

  • Oxidation

      Reagent: Hydrogen peroxide (H₂O₂) or sodium perborate.

      Solvent: Acetonitrile or water.

      Temperature: Room temperature to 60°C.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Hydrocarbons: Resulting from protodeboronation.

    Phenols: Produced through oxidation reactions.

Scientific Research Applications

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism by which 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The process involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or alkenyl product.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylboronic acid pinacol ester: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.

    4-Fluorophenylboronic acid pinacol ester: Contains a single fluorine atom, resulting in distinct electronic properties.

    2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester: Similar to 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester but with a different substitution pattern on the aromatic ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules with precise functional group placement.

Properties

IUPAC Name

2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-8-10(16)9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWHHMDIKMZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146509
Record name 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-38-5
Record name 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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